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molecular formula C23H29N5O2 B8570726 3-[2-methoxy-4-(1H-pyrazol-4-yl)phenyl]-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine

3-[2-methoxy-4-(1H-pyrazol-4-yl)phenyl]-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine

Cat. No. B8570726
M. Wt: 407.5 g/mol
InChI Key: DMMVXUFPDXGYRE-UHFFFAOYSA-N
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Patent
US08729263B2

Procedure details

Following GENERAL METHOD 3-1 for phenol deprotection using thiophenol, 3-(2-methoxy-4-(1H-pyrazol-4-yl)phenyl)-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine (0.58 mg, 1.41 mmol) was treated with thiophenol (0.15 mg, 1.36 mmol) and K2CO3 (0.23 mg, 1.64 mmol) in NMP (9 mL) for 15 min at 190° C. After purification (0.1% trifluoroacetic acid as modifier), desired fractions were free based by catch and release using SiliaBond Propylsulfonic Acid® (5 g, MeOH as eluent and a 2 N ammonia solution in MeOH to release the material). The solvent was evaporated under reduced pressure. The resulting beige solid was dissolved in CH3CN/H2O/MeOH (6/1/6 mL) and SiliaMetS® DMT (2.7 g, 1.4 mmol) was added and the mixture was shaken 18 h. The mixture was then filtered through a small celite plug and the filtrate was purified by catch and release using SiliaBond Propylsulfonic Acid® (5 g, MeOH as eluent and a 2 N ammonia solution in MeOH to release the material). The solvent was concentrated in vacuo and the resulting solid was suspended in CH3CN/H2O (4/1 mL). 4 N HCl in 1,4-dioxane (4 equivalents) was added and solvent was concentrated in vacuo to afford a yellow solid (59 mg, 9%). LCMS RT=0.51 min (LCMS method Q); [M+H]: 394.2225; 1H NMR (400 MHz, DMSO-d6) δ 9.10 (d, J=12.0 Hz, 1H), 8.49 (d, J=9.5 Hz, 1H), 8.36 (d, J=12.0 Hz, 1H), 8.16 (s, 1H), 7.94 (d, J=8.0 Hz, 1H), 7.47 (d, J=9.5 Hz, 1H), 7.21-7.28 (m, 2H), 5.63-5.87 (m, 1H), 2.34 (dd, J=13.0, 4.0 Hz, 2H), 1.81 (dd, J=13.0, 10.5 Hz, 2H), 1.53 (s, 6H), 1.50 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.15 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.23 mg
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Yield
9%

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.C1(S)C=CC=CC=1.C[O:16][C:17]1[CH:22]=[C:21]([C:23]2[CH:24]=[N:25][NH:26][CH:27]=2)[CH:20]=[CH:19][C:18]=1[C:28]1[N:29]=[N:30][C:31]([O:34][CH:35]2[CH2:40][C:39]([CH3:42])([CH3:41])[NH:38][C:37]([CH3:44])([CH3:43])[CH2:36]2)=[CH:32][CH:33]=1.C([O-])([O-])=O.[K+].[K+].[ClH:51].O1CCOCC1>CN1C(=O)CCC1>[ClH:51].[NH:26]1[CH:27]=[C:23]([C:21]2[CH:20]=[CH:19][C:18]([C:28]3[N:29]=[N:30][C:31]([O:34][CH:35]4[CH2:40][C:39]([CH3:42])([CH3:41])[NH:38][C:37]([CH3:44])([CH3:43])[CH2:36]4)=[CH:32][CH:33]=3)=[C:17]([OH:16])[CH:22]=2)[CH:24]=[N:25]1 |f:3.4.5,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Three
Name
Quantity
0.58 mg
Type
reactant
Smiles
COC1=C(C=CC(=C1)C=1C=NNC1)C=1N=NC(=CC1)OC1CC(NC(C1)(C)C)(C)C
Step Four
Name
Quantity
0.15 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
0.23 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
9 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was shaken 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purification (0.1% trifluoroacetic acid as modifier)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting beige solid was dissolved in CH3CN/H2O/MeOH (6/1/6 mL)
ADDITION
Type
ADDITION
Details
SiliaMetS® DMT (2.7 g, 1.4 mmol) was added
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a small celite plug
CUSTOM
Type
CUSTOM
Details
the filtrate was purified by catch and release
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
solvent was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.N1N=CC(=C1)C=1C=CC(=C(C1)O)C=1N=NC(=CC1)OC1CC(NC(C1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 59 mg
YIELD: PERCENTYIELD 9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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